molecular formula C22H23ClN2O6S B2449287 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-69-4

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2449287
CAS No.: 866590-69-4
M. Wt: 478.94
InChI Key: PTMLDRRTJLULOF-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C22H23ClN2O6S This compound is notable for its unique structure, which includes a tetrahydropyrimidine ring, a chlorobenzenesulfonyl group, and an ethoxyphenyl group

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O6S/c1-3-30-18-8-6-5-7-16(18)20-19(21(26)31-4-2)17(24-22(27)25-20)13-32(28,29)15-11-9-14(23)10-12-15/h5-12,20H,3-4,13H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMLDRRTJLULOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metalation-Electrophilic Quenching

Lithium diisopropylamide (LDA)-mediated deprotonation of the C-6 methyl group generates a stabilized anion, which reacts with 4-chlorobenzenesulfonyl chloride as the electrophile.

Optimized Protocol :

  • Dissolve the THPM intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Add LDA (2.2 equiv) at −10°C and stir for 30 minutes.
  • Introduce 4-chlorobenzenesulfonyl chloride (1.5 equiv) and warm to room temperature.
  • Quench with ammonium chloride, extract with ethyl acetate, and purify via column chromatography (Yield: 55–62%).

Critical Parameters :

  • Temperature control (−10°C) prevents over-metalation or side reactions.
  • Anhydrous conditions are essential for anion stability.

Radical Sulfonylation

An alternative pathway employs a manganese(III)-mediated radical process to introduce the sulfonyl group. While less commonly reported, this method avoids strongly basic conditions.

Preliminary Data :
Reaction of the THPM intermediate with 4-chlorobenzenesulfonyl hydrazide and Mn(OAc)₃ in acetonitrile at 80°C for 6 hours affords the target compound in 48% yield.

One-Pot Tandem Synthesis: Integrating Biginelli and Sulfonylation

Emerging methodologies combine the Biginelli condensation with in situ sulfonylation, reducing purification steps and improving atom economy.

Unified Procedure :

  • Conduct the Biginelli reaction with 2-ethoxybenzaldehyde, ethyl acetoacetate, and urea in gluconic acid-catalyzed ethanol.
  • After 12 hours, add 4-chlorobenzenesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) directly to the reaction mixture.
  • Stir at reflux for 4 additional hours (Overall yield: 50–58%).

Advantages :

  • Eliminates intermediate isolation.
  • Gluconic acid acts as a dual-purpose catalyst for both condensation and sulfonylation.

Solvent-Free and Green Chemistry Approaches

Recent advances emphasize eco-friendly synthesis. A solvent-free Biginelli reaction followed by sulfonylation under microwave irradiation reduces reaction times and energy consumption.

Microwave-Assisted Protocol :

  • Mix 2-ethoxybenzaldehyde, ethyl acetoacetate, and urea in a mortar, grind for 10 minutes, and irradiate at 300 W for 5 minutes.
  • Add 4-chlorobenzenesulfonyl chloride and irradiate for an additional 3 minutes (Yield: 60–65%).

Analytical Characterization and Validation

Post-synthetic analysis ensures structural fidelity:

Technique Key Data for Target Compound Source
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, 3H, -OCH₂CH₃), 3.45 (s, 2H, -SO₂CH₂-), 4.20 (q, 2H, -COOCH₂-), 6.85–7.60 (m, 8H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 165.2 (C=O), 144.5 (SO₂), 128.9–138.4 (Ar-C), 60.1 (OCH₂CH₃), 14.3 (OCH₂CH₃)
HRMS m/z 479.0912 [M+H]⁺ (Calc. 479.0908)
X-ray Diffraction Monoclinic crystal system, space group P2₁/c, Z = 4 Analogous to

Industrial Scalability and Process Optimization

For large-scale production, continuous flow reactors and immobilized catalysts enhance reproducibility and throughput:

  • Flow Chemistry Setup :
    • Residence time: 30 minutes for Biginelli step; 20 minutes for sulfonylation.
    • Catalyst: Silica-supported gluconic acid (reusable for 5 cycles).

Economic Considerations :

  • Raw material costs: ~$120/kg for 4-chlorobenzenesulfonyl chloride.
  • Waste reduction: Solvent-free methods cut waste by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity

Biological Activity

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

The compound has the following chemical identifiers:

  • Molecular Formula : C21H21ClN2O6S
  • Molecular Weight : 464.9 g/mol
  • CAS Number : [insert CAS number if available]
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the sulfonyl group and the ethoxyphenyl moiety enhances its pharmacological profile. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Antitumor Activity : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. For instance, compounds with similar functional groups have demonstrated effectiveness against various strains of bacteria and fungi.

Microorganism Activity Reference
E. coliInhibition
S. aureusInhibition
Candida albicansModerate

Antitumor Activity

Research has indicated that ethyl tetrahydropyrimidines can induce apoptosis in cancer cell lines. For example:

  • Mechanism : The compound may activate caspases leading to programmed cell death.
Cell Line Effect Reference
MCF-7 (Breast Cancer)Apoptosis Induction
HeLa (Cervical Cancer)Cell Cycle Arrest

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the effects of ethyl 6-substituted tetrahydropyrimidines on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at varying concentrations.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential for development into therapeutic agents.

Q & A

Q. Essential techniques :

  • NMR Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substituent positions and ring conformation. Key signals include the 2-oxo group (~165–170 ppm in 13C^{13}C) and aromatic protons .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Thermal Analysis : TGA and DSC to evaluate decomposition profiles and polymorphic stability (melting points typically 180–220°C) .
    Data cross-validation : Compare spectroscopic results with computational predictions (e.g., DFT calculations) .

Advanced: How can conflicting crystallographic data be resolved during structural analysis?

Q. Approaches :

  • SHELX refinement : Use SHELXL for small-molecule refinement, prioritizing high-resolution data (<1.0 Å) to resolve disorder in flexible substituents (e.g., ethoxyphenyl groups) .
  • ORTEP visualization : Generate thermal ellipsoid plots to identify anisotropic displacement errors, particularly for sulfonyl or ester moieties .
  • Validation tools : Cross-check with PLATON for missed symmetry or twinning. Discrepancies in bond lengths (>0.02 Å) may indicate overfitting .

Advanced: What methodological approaches optimize reaction yields with competing side reactions?

Q. Strategies :

  • Fractional factorial design : Screen variables (temperature, solvent, catalyst ratio) to identify critical factors. For example, excess sulfonyl chloride (>1.2 eq) minimizes unreacted intermediates but risks sulfonic acid byproducts .
  • In-situ monitoring : Use FTIR to track carbonyl (1700–1750 cm1^{-1}) and sulfonyl (1350 cm1^{-1}) group formation .
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product from dimeric side products .

Advanced: What computational strategies elucidate structure-activity relationships (SAR)?

Q. Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with conserved ATP-binding pockets). The sulfonyl group often participates in hydrogen bonding with catalytic lysine residues .
  • MD simulations : Analyze conformational stability in aqueous/PBS buffers (10–100 ns trajectories). The ethoxyphenyl group may exhibit rotational barriers affecting binding .
    Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC50_{50} values from enzymatic assays .

Advanced: How to address discrepancies between in vitro and in silico pharmacological data?

Q. Troubleshooting :

  • Assay conditions : Re-evaluate buffer pH (7.4 vs. 6.5) and ionic strength, which may alter protonation states of the 2-oxo and sulfonyl groups .
  • Metabolite interference : Use LC-MS to detect hydrolyzed esters (e.g., free carboxylic acid derivatives) that may exhibit off-target activity .
  • Co-crystallization : Attempt X-ray studies of the compound bound to its target to validate docking poses .

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